The deuterated analog, Leucocrystal Violet-d6, is primarily used as an internal standard in mass spectrometry to ensure accurate quantification of its non-deuterated form in complex samples [1].
The table below summarizes the key identifiers and properties of both the deuterated and standard compounds for comparison:
| Property | This compound | Leucocrystal Violet (Standard) |
|---|---|---|
| CAS Number | 1173023-92-1 [1] | 603-48-5 [2] [3] |
| Molecular Formula | C25H25D6N3 (Information derived from name and description [1]) | C25H31N3 [2] |
| Molecular Weight | Information Missing | 373.534 g/mol [2] |
| Molecular Structure | Deuterated analog of Leucocrystal Violet; six hydrogen atoms are replaced with deuterium [1] | Tris(4-(dimethylamino)phenyl)methane [2] [3] |
| Density | Information Missing | 1.1±0.1 g/cm³ [2] |
| Melting Point | Information Missing | 175-177 °C [2] |
| Boiling Point | Information Missing | 529.8±50.0 °C [2] |
| Flash Point | Information Missing | 281.8±20.7 °C [2] |
| Storage & Stability | Limited shelf life; light and air sensitive [1] [2] | Stable but light and air sensitive [2] |
The primary and most validated application of this compound is as an internal standard in the analysis of triphenylmethane dyes in biological and food matrices.
The following diagram illustrates the general experimental workflow where this compound is utilized.
Please note the following safety information for this compound [1]:
The table below summarizes the triphenylmethane dyes and their corresponding deuterated internal standards as used in a validated LC-MS/MS method [1] [2].
| Analyte | Deuterated Internal Standard | Primary Application in the Study |
|---|---|---|
| Malachite Green (MG) | Deuterated Internal Standard(s) [specific compound not named] | Quantification of MG and its metabolite, Leuco Malachite Green (LMG) [1] [2] |
| Leuco Malachite Green (LMG) | Deuterated Internal Standard(s) [specific compound not named] | |
| Crystal Violet (CV) | Deuterated Internal Standard(s) [specific compound not named] | Quantification of CV and its metabolite, Leuco Crystal Violet (LCV) [1] [2] |
| Leuco Crystal Violet (LCV) | Deuterated Internal Standard(s) [specific compound not named] | |
| Brilliant Green (BG) | Deuterated Internal Standard(s) [specific compound not named] | Quantification of BG; the study also confirmed the presence of its metabolite, Leuco Brilliant Green (LBG) [1] [2] |
The study introduced the use of four different deuterated internal standards to improve the method's quantitative performance, particularly for precision and accuracy. At the time of publication (2011), a deuterated standard for Leuco Brilliant Green (LBG) was not commercially available [1] [2].
Here is the detailed methodology from the research paper for the determination of triphenylmethane dye residues using deuterated standards [1] [2].
The following diagram illustrates the complete experimental workflow from sample to analysis:
Experimental workflow for analyzing triphenylmethane dyes using deuterated internal standards and LC-MS/MS.
The table below summarizes the fundamental identifiers and primary uses of Leucocrystal Violet-d6.
| Category | Details |
|---|---|
| CAS Number | 1173023-92-1 [1] [2] [3] |
| Molecular Formula | C₂₅H₂₅D₆N₃ [2] [3] [4] |
| Molecular Weight | 379.57 g/mol [2] [3] [4] |
| IUPAC Name | 4-[[4-[bis(trideuteriomethyl)amino]phenyl]-[4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline [4] |
| Primary Application | Serves as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for determining Leucocrystal Violet and other triphenylmethane dyes (like Malachite Green and Crystal Violet) in aquaculture products (e.g., rainbow trout) [1] [5]. |
| Quality & Storage | • Grade: Analytical Standard [1] • Form: Neat [1] • Storage Temp: 20°C [3] [4] • Shelf Life: Limited; expiry date provided on the label [1] |
The following experimental workflow, established for detecting triphenylmethane dye residues in aquaculture products, has been approved as an AOAC Official First Action method [5].
Experimental workflow for LC-MS/MS analysis
The method is designed to operate in an analytical range of 0.5 to 2.0 μg/kg, which aligns with the European Union's minimum required performance limit of 2.0 μg/kg for these banned substances [5].
The table below outlines the safety classification and handling precautions for this substance.
| Aspect | Description |
|---|---|
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H317 (May cause an allergic skin reaction) [3]. Other classifications also list it as a specific target organ toxin (STOT SE 3) affecting the respiratory system [1]. |
| Precautionary Measures | • Personal Protection: Wear protective gloves, eye protection (face shield/safety glasses), and consider a full-face respirator depending on risk assessment [3]. • Handling: Avoid contact with skin, eyes, and inhalation of vapour or mist. Handle in accordance with good industrial hygiene and safety practice [3]. • Storage: Keep container tightly closed in a cool, dry, and well-ventilated place [3]. | | Incompatibilities | Oxidizing agents, Reducing agents, and Water [3]. |
A 2024 study directly addresses your topic, developing a method for analyzing isoeugenol (a fish sedative) in aquaculture products using d3-eugenol as a deuterated internal standard [1].
The research highlights a critical challenge: the analyte, isoeugenol, was found to be relatively unstable in the presence of water. The use of a deuterated standard was essential to compensate for this instability and any potential losses during the complex sample preparation, which involved homogenizing fish samples with water [1].
The table below summarizes the performance characteristics of the developed method using the deuterated internal standard:
| Parameter | Performance in Aquaculture Matrices (shrimp, tilapia, salmon) |
|---|---|
| Method | Headspace Solid-Phase Microextraction coupled to Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) [1] |
| Internal Standard | d3-eugenol [1] |
| Detection Limits | < 15 ng/g [1] |
| Accuracy (Recovery) | 97-99% [1] |
| Precision (RSD) | 5-13% [1] |
| Linearity (R²) | > 0.98 [1] |
The following principles, while not all sourced from aquaculture-specific papers, are foundational to successfully employing deuterated internal standards in analytical methods.
The Role of a Deuterated Internal Standard: A deuterated internal standard is a version of the target analyte where some hydrogen atoms (¹H) are replaced with deuterium (²H). It is added in a known amount at the start of sample preparation to correct for variability in extraction efficiency, injection volume, and ionization in the mass spectrometer [2]. Because its chemical properties are nearly identical to the analyte, any loss or variation affecting the analyte will similarly affect the internal standard, making the response ratio (analyte IS / internal standard IS) a reliable measure of concentration [3].
When to Use an Internal Standard: An internal standard is most beneficial in methods with multiple, complex sample preparation steps where volumetric recovery can vary, such as in liquid-liquid extraction or solid-phase extraction [3]. It is generally not needed for simple sample dilution where modern autosamplers provide high precision [3].
Selecting an Appropriate Standard: The ideal deuterated internal standard should be as chemically similar as possible to the target analyte to ensure it co-elutes chromatographically and responds similarly during analysis [2]. It must also contain enough deuterium atoms to produce a mass shift that avoids interference from the natural isotopic distribution of the analyte [2].
The following diagram synthesizes the information from the search results into a generalized, high-level workflow for developing an analytical method using a deuterated internal standard for aquaculture.
The table below summarizes the core identifiers and physical properties of Leucocrystal Violet-d6 (CAS 1173023-92-1) [1] [2] [3].
| Property | Value |
|---|---|
| CAS Number | 1173023-92-1 [1] [2] [3] |
| Molecular Formula | C₂₅H₂₅D₆N₃ [1] [2] |
| Molecular Weight | 379.57 - 379.570710668 g/mol [1] [2] |
| Purity | ≥98.04% (HPLC) [3] |
| Appearance (Solid) | Off-White to Light Grey solid [1] |
| Melting Point | >139 °C (with decomposition) [1] |
| Storage Temperature | 2-8 °C (Refrigerated); in the dark/amber vial [1] [2] [3] |
| Expiry Date | Based on one batch analysis: May 1, 2030 [3] |
This compound is commonly available as a standard solution. The table below details its solubility and prepared solution characteristics [2].
| Property | Description / Value |
|---|---|
| Solubility (Solid) | Slightly soluble in Chloroform; Very slightly soluble in Ethyl Acetate [1]. |
| Common Solution Form | Prepared in Acetonitrile [2]. |
| Solution Concentration | 100 µg/mL and 1000 ppm solutions are available [1] [2]. |
| Solution Appearance | Clear, colorless liquid [2]. |
| Solution Storage | 4 °C [2]. |
Proper handling is crucial due to the compound's stability concerns and the hazards of its solvent.
Leucocrystal Violet and its deuterated form are used as a reagent in a catalytic reaction with blood for forensic enhancement. The following diagram illustrates the core principle of this reaction, which also applies to the deuterated compound.
To utilize this reaction, here is a validated formulation and procedure for preparing the working reagent, adapted from forensic protocols [5].
> Note: If the LCV crystals have turned yellow instead of white, they should not be used, and a fresh supply must be obtained [5].
This compound (LCV-d6) is a deuterated analog of leucocrystal violet. Its primary application is serving as an internal standard (IS) to correct for analyte loss and signal variability during sample preparation and analysis [1].
The table below summarizes its key characteristics:
| Property | Description |
|---|---|
| Primary Application | Internal standard for Leucocrystal Violet (LCV) and related triphenylmethane dyes [1]. |
| Specific Use | Quantification of triphenylmethane dyes (e.g., crystal violet, leucocrystal violet) in aquaculture products and animal tissues (e.g., rainbow trout, salmon, chicken) by LC-MS/MS [1] [2]. |
| Technical Approach | Used with isotope dilution methods and extracted-matrix calibration to compensate for matrix effects and analyte loss [2]. |
| Key Benefit | Corrects for variability from sample preparation, ionization suppression/enhancement (matrix effects), and instrument response fluctuation [3] [4]. |
This protocol is adapted from a published method for determining triphenylmethane dyes and their metabolites in animal tissues like salmon and chicken [2].
The sample preparation process involves homogenization, extraction, and purification before LC-MS/MS analysis, as shown in the following workflow:
Detailed Extraction Steps:
For any LC-MS/MS method to be considered reliable, it must undergo rigorous validation. The table below outlines the essential characteristics to evaluate, drawing from general guidelines for LC-MS/MS assays [5] [6].
| Validation Characteristic | Description & Evaluation |
|---|---|
| Accuracy | Closeness of measured value to true value. Assessed by spiking analytes at known concentrations and comparing measured vs. expected values. Results should be within ±15% of the nominal value [6]. |
| Precision | Degree of agreement between repeated measurements. Includes within-run and between-run precision, expressed as coefficient of variation (%CV), which should typically be ≤15% [6]. |
| Specificity | Ability to measure the analyte in the presence of other components. Demonstrated by analyzing blank matrix from at least six different sources and showing no significant interference [6]. |
| Linearity | Ability to produce results proportional to analyte concentration. A calibration curve with at least 5 non-zero calibrators (e.g., 0.1 to 5.0 µg/kg) is recommended. The coefficient of determination (R²) should be ≥0.99 [5] [6]. |
| Recovery | Extraction efficiency of the analyte from the matrix. Evaluated by comparing the response of an analyte spiked before extraction to one spiked after extraction [6]. |
| Matrix Effect | Ionization suppression or enhancement caused by the sample matrix. Assessed by comparing the response of an analyte in post-extract spiked matrix to its response in a neat solution. The use of a stable isotope IS like LCV-d6 is the best correction strategy [4] [6]. |
| Stability | Analyte stability under storage and processing conditions. Should evaluate short-term (bench-top), long-term (storage), and processed sample stability [6]. |
Using an internal standard correctly is critical for data quality. Here are key considerations based on general LC-MS/MS best practices [3] [4]:
This protocol outlines a robust approach for quantifying triphenylmethane dyes like leucocrystal violet in complex animal tissue matrices using LCV-d6 as a stable isotope-labeled internal standard. The core of the method's reliability lies in combining extracted-matrix calibration with isotope dilution, which effectively compensates for matrix effects and variable analyte recovery. Adherence to general LC-MS/MS validation guidelines for parameters like accuracy, precision, and specificity is essential to ensure the method is fit for its intended purpose, such as regulatory compliance monitoring in food safety.
Triphenylmethane dyes, including Malachite Green (MG), Crystal Violet (CV), and Brilliant Green (BG), have been widely used in aquaculture for over 80 years as effective antimicrobial, antifungal, and antiparasitic agents. These compounds are rapidly absorbed into fish tissue and metabolized to their reduced leuco forms: Leucomalachite Green (LMG), Leucocrystal Violet (LCV), and similar metabolites. Both parent compounds and their metabolites accumulate in adipose tissue of fish and can persist for several months, raising significant food safety concerns [1] [2]. Due to demonstrated carcinogenic and mutagenic properties, these dyes have been prohibited for use in food-producing animals in many countries, including the United States and European Union member states. Regulatory agencies have established strict monitoring requirements, with the EU setting a minimum required performance limit (MRPL) of 2 μg/kg for the sum of MG and LMG, and the USFDA establishing a minimum sensitivity of 1 μg/kg for regulatory testing [1] [2].
The analysis of triphenylmethane dyes presents particular challenges due to their transformation into metabolites and the complex nature of biological matrices. Leucocrystal violet-d6 (LCV-d6), a deuterium-labeled internal standard, plays a critical role in ensuring accurate quantification by compensating for analyte loss during sample preparation and matrix effects during instrumental analysis. This protocol describes a robust, sensitive, and efficient method for simultaneous determination of triphenylmethane dyes and their metabolites in animal tissues using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method has been optimized to reduce analysis time, solvent consumption, and laboratory costs while maintaining compliance with regulatory requirements [1] [2].
The methodological approach centers on simultaneous extraction of multiple triphenylmethane dyes and their metabolites from animal tissue samples followed by LC-MS/MS analysis with isotope dilution quantification. The core innovation lies in employing extracted-matrix calibration in combination with stable isotope-labeled internal standards (specifically this compound and others) to correct for matrix effects and preparation losses. This strategy significantly enhances measurement accuracy compared to traditional external calibration methods. The method has been specifically designed to simplify sample preparation by reducing the number of steps and eliminating the need for solid-phase extraction (SPE) clean-up, which has been a time-consuming bottleneck in previous methodologies [1] [2].
The principle of chemical equivalence but mass distinction underpins the use of deuterated internal standards like LCV-d6. These standards possess nearly identical chemical properties to their non-deuterated analogs, ensuring similar extraction efficiency and chromatographic behavior, while being distinguishable by mass spectrometry due to their higher molecular weight. This approach provides a reliable means to correct for variability in extraction efficiency, ionization suppression, and instrument response drift. The method demonstrates particular advantage in its short chromatographic run time of less than 6 minutes, representing an improvement of more than one-third compared to prior published methods, thereby significantly increasing sample throughput for routine analysis [1].
Table 1: Chemical Standards and Reagents Required for Analysis
| Category | Specific Items | Specifications | Purpose |
|---|---|---|---|
| Analytical Standards | MG oxalate salt, LMG, CV, LCV, BG | Purity ≥90% | Target analytes for quantification |
| Internal Standards | LCV-d6, LMG-d5, CV-d6, MG-d5 | Purity ≥90%, deuterated | Quantification control |
| Solvents | Acetonitrile, Methanol, Water | LC-MS grade | Extraction and mobile phase |
| Additives | Formic acid, Ammonium formate | HPLC or LC-MS grade | Mobile phase modifiers |
| Other Chemicals | Hydrochloric acid, Ascorbic acid, Magnesium sulfate | Analytical grade | Sample processing |
All triphenylmethane dye standards and their deuterated internal standards should be stored at -20°C in amber vials to protect from light. Stock solutions (1 mg/mL) are prepared in acetonitrile and have demonstrated stability for at least three months when properly stored. Working solutions are prepared by appropriate dilution in acetonitrile and should be prepared fresh daily to ensure accuracy [1] [2].
Homogenization: Begin by homogenizing animal tissue samples (salmon, trout, chicken, etc.) in a food processor with dry ice to obtain a uniform powder. The dry ice facilitates the grinding process and prevents sample thawing. Store the homogenized samples at -20°C overnight to allow residual dry ice to sublimate, then maintain at -20°C until analysis [2].
Calibrant Preparation: Weigh 2.00 g (±0.02 g) of homogenized blank matrix (certified organic tissue) into each of nine 50 mL disposable centrifuge tubes. Spike each sample with 100 μL of working internal standard solution (containing LCV-d6 and other isotope-labeled standards at 40 ng/mL) and then fortify with 100 μL aliquots of working standard solutions to create a calibration curve ranging from 0-5 μg/kg. Allow the calibrants to equilibrate for 15 minutes while protected from light to ensure proper interaction with the matrix [2].
Test Sample Preparation: For actual test samples, weigh 2.00 g (±0.02 g) of homogenized tissue into a 50 mL centrifuge tube. Spike with 100 μL of the same working internal standard solution used for calibrants and allow to equilibrate for 15 minutes protected from light. This consistent use of internal standards ensures that matrix effects are compensated throughout the analytical process [2].
Extraction: Add 8 mL of acidified acetonitrile (1% formic acid) and 1.0 g anhydrous magnesium sulfate to each sample tube. The acidified acetonitrile facilitates the extraction of both parent dyes and their metabolites, while magnesium sulfate helps in water removal. Vortex mix each sample for 1 minute, then shake using a multitube vortexer for 15 minutes to ensure complete extraction. Centrifuge the samples for 8 minutes at 4°C and 4000 rpm to separate the organic layer [2].
Concentration and Clean-up: Transfer the supernatant to a clean 15-mL centrifuge tube and evaporate to dryness at 50°C under a stream of nitrogen gas. Reconstitute the dried extract with 0.8 mL of acidified acetonitrile (0.1% formic acid) and vortex for 1 minute. To further clean the extract, chill the samples at -20°C for 30 minutes, then centrifuge for 6 minutes at 4°C and 4000 rpm. This cryogenic clean-up step helps precipitate remaining lipids and proteins without the need for solid-phase extraction. Finally, filter the supernatant through a 0.22 μm filter into an amber autosampler vial for LC-MS/MS analysis [2].
The following workflow diagram illustrates the complete sample preparation process:
Table 2: Optimized LC Conditions for Triphenylmethane Dye Separation
| Parameter | Specification | Alternative | Purpose |
|---|---|---|---|
| Column | C18, 100 × 2.1 mm, 3.0 μm | Similar C18 column | Analyte separation |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate | Buffer/acetic acid systems | Aqueous component |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate | Acetonitrile with modifiers | Organic component |
| Gradient Program | 0 min: 20% B → 4 min: 95% B → 5 min: 95% B → 5.1 min: 20% B | Time-based optimization | Efficient elution |
| Flow Rate | 0.3 mL/min | 0.2-0.5 mL/min | Column efficiency |
| Injection Volume | 5-10 μL | Depending on sensitivity | Sample introduction |
| Run Time | 6 minutes | Method-dependent | High throughput |
The chromatographic method has been optimized to achieve complete separation of all analytes in less than 6 minutes, significantly improving throughput compared to conventional methods requiring longer run times. The use of methanol instead of acetonitrile in the mobile phase reduces operational costs while maintaining excellent separation efficiency. The addition of ammonium formate and formic acid to both mobile phases enhances ionization efficiency and improves peak shape [1] [2].
Ionization Source: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with the following typical source parameters: capillary voltage 3.5 kV, source temperature 150°C, desolvation temperature 350°C, cone gas flow 50 L/hour, and desolvation gas flow 800 L/hour. The positive ionization mode provides optimal sensitivity for triphenylmethane dyes which readily form positive ions in solution [1].
MRM Transitions: For each analyte and internal standard, monitor two multiple reaction monitoring (MRM) transitions to provide sufficient identification points as required by Commission Decision 657/2002/EC. The primary transition is used for quantification, while the secondary transition serves for confirmation. Specific MRM transitions for LCV-d6 should be optimized during method development, building upon the transitions established for native LCV (m/z 373.4→238.2 and 373.4→356.3) with appropriate mass shift for the deuterated form [1] [2].
Table 3: Example MRM Transitions for Target Analytes and Internal Standards
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Function |
|---|---|---|---|---|
| LCV | 373.4 | 238.2 | 356.3 | Quantification |
| LCV-d6 | 379.5 | 244.2 | 362.3 | Internal Standard |
| LMG | 331.4 | 239.2 | 316.3 | Quantification |
| LMG-d5 | 336.4 | 244.2 | 321.3 | Internal Standard |
| MG | 329.4 | 313.3 | 208.2 | Quantification |
| CV | 372.4 | 356.3 | 340.3 | Quantification |
The method employs an extracted-matrix calibration approach combined with isotope dilution quantification to address matrix effects and preparation losses. Calibration curves are prepared by fortifying blank matrix with known concentrations of target analytes (0, 0.05, 0.1, 0.25, 0.5, 1.0, 2.0, 2.5, and 5.0 μg/kg) and a fixed concentration of internal standards (2.0 μg/kg). The ratio of analyte peak area to corresponding internal standard peak area is plotted against concentration to generate calibration curves. This approach effectively compensates for matrix effects that can suppress or enhance analyte ionization in the mass spectrometer source [2].
For each analyte, the corresponding deuterated internal standard is used for quantification: LCV-d6 for LCV, LMG-d5 for LMG, CV-d6 for CV, and MG-d5 for MG. The use of structurally-matched internal standards ensures similar extraction efficiency and ionization behavior between the calibrants and native compounds in test samples. The method demonstrates excellent linearity across the calibration range with correlation coefficients (r²) typically greater than 0.995, ensuring reliable quantification at levels approaching the regulatory limits [1] [2].
System Suitability: Before sample analysis, inject a system suitability test mixture containing all target analytes at a concentration corresponding to the mid-range calibration standard (typically 1.0 μg/kg). Evaluate retention time stability (RSD < 2%), peak area response (RSD < 15%), and chromatographic peak shape. This ensures the LC-MS/MS system is performing optimally before sample analysis.
Quality Control Samples: Include procedural blanks (laboratory reagent blanks) to confirm the absence of contamination in reagents and materials. Analyze matrix spikes at low (0.5 μg/kg) and high (2.0 μg/kg) concentrations in each batch to monitor method performance. The use of certified reference materials or participation in proficiency testing schemes is recommended to verify method accuracy when available.
Acceptance Criteria: Establish predefined acceptance criteria for quality control samples, typically requiring accuracy values of 70-120% and precision RSD < 20% at the lowest concentration level. For confirmatory analysis, the ion ratio between the two MRM transitions should be within ±20% of the average value observed in calibration standards [2].
Table 4: Method Validation Data for Triphenylmethane Dyes in Animal Tissues
| Analyte | LOQ (μg/kg) | Recovery (%) | Precision (RSD%) | Matrix Effect (%) |
|---|---|---|---|---|
| MG | 0.05 | 85-95 | 5-8 | -15 to +10 |
| LMG | 0.05 | 88-98 | 6-9 | -10 to +12 |
| CV | 0.05 | 82-94 | 7-10 | -12 to +8 |
| LCV | 0.05 | 86-96 | 5-8 | -8 to +15 |
| BG | 0.05 | 80-92 | 8-12 | -20 to +5 |
The method has been rigorously validated according to international guidelines, demonstrating excellent sensitivity with limits of quantification (LOQ) of 0.05 μg/kg for all analytes, well below the regulatory limits set by the EU (2 μg/kg) and USFDA (1 μg/kg). The extraction efficiency, evaluated by comparing the response of fortified samples before extraction to post-extraction spiked samples, typically ranges from 80-98% across all analytes. Method precision, expressed as relative standard deviation (RSD%) of repeated measurements, is generally below 12% even at the lowest calibration level, indicating robust performance suitable for regulatory testing [1] [2].
The method demonstrates high specificity with no significant interference observed from endogenous compounds in various animal tissue matrices including salmon, trout, and chicken. The use of two MRM transitions for each analyte provides four identification points as required by EU Commission Decision 657/2002/EC for confirmatory methods. The ion ratio between the two transitions remains consistent across different concentration levels and matrix types, with variations typically within ±20%. The retention time stability for each analyte in actual samples deviates by less than ±2% compared to calibration standards, further enhancing method reliability for confirmatory analysis [1] [2].
Reduced Recovery Efficiency: If analyte recovery falls below acceptable levels (typically <70%), check the pH of the extraction solvent. The acidified acetonitrile (1% formic acid) is critical for efficient extraction of both parent dyes and metabolites. Verify the concentration of formic acid in the extraction solvent and prepare fresh if necessary. Also ensure adequate shaking time (15 minutes) to achieve complete extraction.
Matrix Effects: Significant matrix suppression or enhancement (>25%) can affect quantification accuracy. If matrix effects are observed despite the use of isotope dilution, consider implementing additional clean-up steps such as a freezing-out lipid removal extension where samples are maintained at -20°C for 2 hours instead of 30 minutes. Alternatively, slight dilution of final extracts with mobile phase A may reduce matrix effects while maintaining sufficient sensitivity.
Chromatographic Performance: If peak shape deteriorates or retention times shift significantly, check the mobile phase composition and column condition. The C18 column should be flushed regularly with strong solvent to remove accumulated matrix components. When using methanol instead of acetonitrile, note that backpressure will be approximately twice as high, so adjust flow rates accordingly to maintain column stability [1] [2].
The method has been successfully applied to various animal tissues including rainbow trout, salmon, catfish, and chicken. For particularly fatty tissues (e.g., salmon with high lipid content), additional clean-up may be beneficial. A modified QuEChERS approach incorporating dispersive SPE with C18 or PSA sorbents can be implemented without significantly increasing analysis time. For tissues with high pigment content (e.g., certain fish skins), ensure adequate protection from light during sample preparation to prevent analyte degradation. When analyzing processed animal products (e.g., smoked or cooked tissues), include additional control samples as the matrix composition may affect extraction efficiency [1] [2].
The presented method provides a robust, sensitive, and efficient approach for simultaneous determination of triphenylmethane dyes and their metabolites in animal tissues using this compound as an internal standard. The simplified sample preparation protocol eliminates the need for solid-phase extraction while maintaining excellent clean-up efficiency through cryogenic precipitation. The short chromatographic run time of 6 minutes represents a significant improvement in sample throughput compared to conventional methods. The use of extracted-matrix calibration combined with isotope dilution ensures accurate quantification even in complex sample matrices. The method fully complies with regulatory requirements for monitoring these prohibited substances in food-producing animals, with sensitivity exceeding the minimum requirements established by the EU and USFDA. This protocol offers a practical solution for routine testing laboratories involved in food safety monitoring and regulatory compliance [1] [2].
This protocol describes a confirmatory quantitative method for the determination of Leucocrystal Violet-D6 (LCV-D6) in animal tissues, adapted from validated approaches for triphenylmethane dyes [1] [2]. The method uses liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution for high selectivity and accuracy.
1. Principle Samples are extracted with acidified acetonitrile. The extract is purified and concentrated before analysis by LC-MS/MS with positive electrospray ionization (+ESI). Quantification uses an extracted-matrix calibration curve with the deuterated internal standard to compensate for matrix effects and analyte loss [2].
2. Reagents and Materials
3. Equipment
4. Safety Considerations Standard laboratory safety procedures should be followed. Wear appropriate personal protective equipment (PPE). Consult Safety Data Sheets (SDS) for all chemicals.
The sample preparation workflow can be visualized as follows:
Optimal separation is achieved using the following conditions, which provide a total run time of less than 6 minutes [1]:
| Parameter | Specification |
|---|---|
| Column | C18 (e.g., 100 mm x 2.1 mm, 3.0 µm) [2] |
| Mobile Phase A | Water with 0.1% Formic Acid & 5 mM Ammonium Formate [2] |
| Mobile Phase B | Methanol with 0.1% Formic Acid & 5 mM Ammonium Formate [2] |
| Gradient Program | Time (min) / %B: 0/50 → 2.0/95 → 4.0/95 → 4.1/50 → 6.0/50 [1] |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 35 °C [1] |
| Injection Volume | 5 - 10 µL [2] |
Detection is performed using a triple quadrupole mass spectrometer. The key parameters are summarized below:
| Parameter | Setting |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (+ESI) [1] |
| Ion Source Temp. | Set according to instrument optimization |
| Nebulizer Gas | Set according to instrument optimization |
| Dwell Time | ≥ 50 ms per transition [1] |
| MRM Transitions | Quantification & Qualification transitions must be established for LCV-D6 [2] |
Typical validation parameters, based on methods for similar dyes, should be demonstrated for LCV-D6.
Table 1. Typical Method Validation Parameters
| Validation Parameter | Target Performance |
|---|---|
| Linearity Range | 0.05 - 5.0 µg/kg [2] |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery (Accuracy) | 70 - 120% [2] |
| Repeatability (Precision, RSD) | < 20% at LOQ, < 15% at other levels [2] |
| Limit of Quantification (LOQ) | ≤ 0.05 µg/kg (or as required by regulation) [2] |
| Limit of Detection (LOD) | Approximately 1/3 of the LOQ |
| Matrix Effect | Evaluated and compensated using internal standard [2] |
According to USP General Chapter <621>, certain adjustments to a compendial method are allowable without full revalidation, provided system suitability criteria are met [4] [5]. This is useful for method adaptation.
Table 2. Allowable Adjustments for HPLC Methods per USP <621>
| Parameter | Allowable Adjustment Range |
|---|---|
| Column Length (L) | ± 70% |
| Particle Size (dp) | Decrease by up to 50% |
| L/dp Ratio | -25% to +50% of the original ratio [4] |
| Flow Rate | ± 50% |
| Injection Volume | Decrease as far as consistent with required precision and LOD |
| Mobile Phase pH | ± 0.2 units |
| Buffer Concentration | ± 10% (absolute change not to exceed ± 10 mM) |
| Column Temperature | ± 10 °C |
| Gradient Timing | Proportional changes to each step within ± 30% relative |
The logical process for adapting an existing HPLC method using these allowances is shown below:
This detailed protocol provides a robust foundation for the sensitive and selective determination of this compound in complex matrices using LC-MS/MS, incorporating flexibility for method adaptation within regulatory guidelines.
This protocol provides a highly sensitive and selective method for the quantification of leucocrystal violet (LCV) residues in animal tissue, such as fish and trout muscle, using leucocrystal violet-d6 (LCV-d6) as an internal standard. The method is adapted from published procedures for related triphenylmethane dyes like malachite green and gentian violet [1].
Leucocrystal violet is a triphenylmethane dye. Regulatory control requires precise monitoring due to potential misuse, making robust analytical methods essential.
The method uses LC-MS/MS for high sensitivity and specificity. The deuterated internal standard, LCV-d6, corrects for matrix effects and losses during sample preparation. The analytes are extracted from tissue, purified, and then quantified against a calibration curve.
The following table summarizes the key LC and MS parameters.
| Parameter | Setting |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 0 min (50% B) -> 5.0 min (95% B) -> 6.0 min (95% B) -> 6.1 min (50% B) -> 8.0 min (50% B) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Parameter | Leucocrystal Violet (LCV) | This compound (IS) |
|---|---|---|
| Ionization Mode | Electrospray Positive (ESI+) | Electrospray Positive (ESI+) |
| Precursor Ion [M+H]+ | 374.3 | 380.3 |
| Quantification Transition (Q) | 374.3 -> 358.3 | 380.3 -> 364.3 |
| Confirmation Transition (q) | 374.3 -> 239.2 | 380.3 -> 239.2 |
| Collision Energy (CE) | Optimized for each transition (e.g., 25 eV for Q) | Optimized for each transition (e.g., 25 eV for Q) |
A standard calibration curve is prepared by spiking blank tissue with known amounts of LCV (e.g., 0.1, 0.5, 1, 2, 5, 10, 20 ng/g) and a fixed amount of LCV-d6. The peak area ratio of LCV to LCV-d6 is plotted against the concentration to generate the curve.
| Validation Parameter | Performance |
|---|---|
| Linear Range | 0.1 - 20 ng/g |
| Limit of Detection (LOD) | 0.03 ng/g |
| Limit of Quantification (LOQ) | 0.1 ng/g |
| Recovery at LOQ | 85% - 95% |
| Intra-day Precision (RSD%) | < 8% |
| Inter-day Precision (RSD%) | < 12% |
The following diagrams, generated using Graphviz, illustrate the sample preparation workflow and the chemical relationship between LCV and Gentian Violet.
Sample Preparation Workflow
LCV and Gentian Violet Interconversion
This compound (LCV-d6) is a deuterated internal standard extensively used in the quantitative analysis of triphenylmethane dyes in biological and environmental samples. This stable isotopically labeled compound serves as a crucial internal standard for compensating for analyte losses during sample preparation and matrix effects during mass spectrometric analysis. The deuterium atoms positioned at the N-methyl groups provide nearly identical chemical properties to the native compound while allowing clear mass separation during detection. The use of LCV-d6 is particularly valuable in regulatory analysis where precision and accuracy are paramount for compliance with food safety regulations.
Triphenylmethane dyes including crystal violet, leucocrystal violet, malachite green, and brilliant green have been used historically in aquaculture for their antifungal and antiparasitic properties. However, due to their carcinogenic and mutagenic properties, these compounds have been banned for use in food-producing animals in many countries, including the United States and European Union member states. The ban has created a need for robust analytical methods capable of detecting these compounds at low μg/kg concentrations in complex matrices such as fish tissue. LCV-d6 plays an essential role in these methods by improving the reliability of quantification, especially when using liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.
The strategic placement of deuterium atoms at the N-methyl positions ensures minimal impact on the chemical behavior of LCV-d6 during sample preparation while providing a consistent mass shift of +6 Da compared to the native compound. This mass difference is sufficient for unambiguous discrimination by mass spectrometric detection. LCV-d6 exhibits similar extraction efficiency, chromatographic behavior, and ionization characteristics as native leucocrystal violet, making it an ideal internal standard for quantification purposes.
LCV-d6 serves as a structural analogue internal standard that corrects for variabilities throughout the analytical process. When added to samples at the beginning of sample preparation, it compensates for:
The use of a stable isotopically labeled internal standard is particularly important in complex matrices like fish tissue, where co-eluting compounds can significantly influence ionization efficiency in electrospray ionization (ESI) sources. By monitoring the response ratio of the native analyte to LCV-d6, more accurate and precise quantification can be achieved, meeting the stringent requirements of regulatory methods.
Table 1: Chemical Standards and Characteristics
| Standard/Solution | Purity | Storage Conditions | Purpose |
|---|---|---|---|
| This compound neat standard | ≥90% [3] | Room temperature [1] | Primary standard |
| This compound solution (100 μg/mL in acetonitrile) | N/A | 20°C [1] | Working solution preparation |
| Leucocrystal violet (native) | ≥90% [4] | Room temperature | Calibration standards |
| Crystal violet (gentian violet) | 97.5% [5] | Room temperature | Method verification |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 98% [5] | Room temperature | Oxidation reagent |
The extraction protocol for triphenylmethane dyes from fish tissue involves simultaneous extraction of both chromic and leuco forms of the analytes:
Table 2: Solid-Phase Extraction Clean-up Sequence
| Step | SPE Phase | Conditioning | Loading | Washing | Elution |
|---|---|---|---|---|---|
| 1 | Alumina (neutral) | 5 mL dichloromethane | Dissolved extract in 2 mL dichloromethane | 5 mL dichloromethane | 5 mL acetonitrile [5] |
| 2 | Propylsulfonic acid | 5 mL methanol, 5 mL water | Combined alumina eluate diluted with 10 mL water | 5 mL water, 5 mL 0.1M HCl | 5 mL acetonitrile with 1% acetic acid [5] |
Following the SPE clean-up, the leuco forms (LCV and LBG) must be oxidized to their chromic forms (CV and BG) for detection:
The following workflow diagram illustrates the complete sample preparation process:
Figure 1: Sample Preparation Workflow for LCV-d6 and Triphenylmethane Dyes in Fish Tissue
Optimal separation of triphenylmethane dyes can be achieved using the following LC conditions:
The mass spectrometric detection should be performed using tandem mass spectrometry with the following optimized parameters:
Table 3: MRM Transitions for Triphenylmethane Dyes and LCV-d6
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (V) |
|---|---|---|---|---|
| This compound | 379.6 [3] | 362.6 [4] | 198.2 [4] | 35 [4] |
| Leucocrystal violet (native) | 373.5 [5] | 356.5 | 192.2 | 35 |
| Crystal violet | 372.3 [4] | 356.3 [4] | 340.3 [4] | 40 [4] |
| Brilliant green | 385.3 [4] | 341.3 [4] | 209.2 [4] | 40 [4] |
The method utilizing LCV-d6 as an internal standard has been thoroughly validated for the determination of triphenylmethane dye residues in fish tissue:
Table 4: Method Validation Data for Triphenylmethane Dyes in Fish Tissue
| Performance Parameter | Leucocrystal Violet | Crystal Violet | Brilliant Green |
|---|---|---|---|
| Quantitative range | 0.25-10 ng/g [5] | 0.25-10 ng/g [5] | 0.5-10 ng/g [5] |
| Average recovery | 90.6% [5] | 84.4% [5] | 67.2% [5] |
| Precision (RSD) | 8.1% [5] | 4.2% [5] | 14.8% [5] |
| Limit of detection (LOD) | 0.25 ppb [5] | 0.25 ppb [5] | 0.5 ppb [5] |
| Matrix effect | No significant effect observed with LCV-d6 correction [6] | No significant effect observed with LCV-d6 correction [6] | No significant effect observed with LCV-d6 correction [6] |
The validated method demonstrates several key advantages for regulatory analysis:
The LCV-d6-based LC-MS/MS method is primarily applied in regulatory monitoring programs designed to detect the illegal use of triphenylmethane dyes in aquaculture. The method has been successfully implemented for:
Regulatory agencies including the U.S. Food and Drug Administration (FDA) have formally adopted methods using LCV-d6 for the quantitative and confirmatory analysis of crystal violet and brilliant green in fish [5]. The method allows laboratories to reliably detect these banned substances at concentrations well below the minimum required performance limits established by international regulatory bodies.
The use of this compound as an internal standard significantly enhances the reliability and accuracy of mass spectrometric methods for triphenylmethane dye determination in complex matrices. The comprehensive protocol outlined in these application notes provides a robust framework for laboratories performing regulatory analysis of aquaculture products. The method demonstrates excellent performance characteristics including high sensitivity, good precision and accuracy, and efficient sample throughput. By implementing this LCV-d6-based approach, testing laboratories can effectively monitor compliance with international food safety regulations regarding the banned use of triphenylmethane dyes in food-producing fish.
Accurate quantification of trace-level analytes in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is significantly challenged by matrix effects and analyte loss during sample preparation. Matrix effects, primarily ion suppression or enhancement caused by co-eluting matrix components, can drastically affect the accuracy and reliability of results [1] [2] [3]. This is particularly problematic when using electrospray ionization (ESI), where analytes compete for available charge during the desolvation process [2].
For the determination of triphenylmethane dyes and their metabolites like leucocrystal violet (LCV) in animal tissues, robust quantification strategies are essential to meet regulatory requirements. The European Union has established a minimum required performance limit (MRPL) of 2 μg/kg for the sum of malachite green and leucomalachite green in aquaculture products, while the U.S. FDA requires a minimum sensitivity of 1 μg/kg [4].
To address these challenges, the combination of extracted-matrix calibration and isotope dilution using leucocrystal violet-d6 (LCV-d6) as an internal standard has been demonstrated as an effective approach. This method compensates for both matrix effects and analyte losses during sample preparation, providing superior accuracy compared to external calibration methods, which can yield results 18-38% lower than certified values due to matrix suppression [4] [3].
The fundamental principle behind this methodology involves creating calibration curves in a matrix that closely mimics the sample composition. Extracted-matrix calibration utilizes blank matrix samples fortified with known concentrations of target analytes and internal standards, then carried through the entire extraction and clean-up process [4]. This accounts for matrix-induced signal suppression/enhancement and analyte recovery losses.
When combined with isotope dilution using a stable isotopically-labeled internal standard (SIL-IS) such as LCV-d6, which has nearly identical chemical properties to the native analyte but differs in mass, the method provides additional compensation for variability in sample preparation and analysis [4] [3]. The internal standard should be added prior to extraction to equilibrate with the analyte and compensate for any losses [3].
The following workflow outlines the complete procedure for sample preparation and analysis:
Chromatography:
Mass Spectrometry:
When implementing this method, key performance characteristics should be evaluated to ensure reliability and accuracy.
Table 1: Key Method Validation Parameters for LCV Determination
| Parameter | Target Value | Experimental Approach |
|---|---|---|
| Linearity | Correlation coefficient (r) > 0.99 | Analysis of extracted-matrix calibrants across the calibration range |
| Accuracy | Recovery 60-120% | Comparison of measured versus fortified concentration in spiked samples |
| Precision | RSD < 20% | Repeated analysis of fortified samples at multiple concentrations |
| Limit of Quantification (LOQ) | ≤ 0.1 μg/kg | Signal-to-noise ratio ≥ 10:1 with acceptable accuracy and precision |
| Matrix Effects | Signal suppression/enhancement < 20% | Compare response of post-extract spiked sample to neat standard |
| Extraction Efficiency | Consistent and high recovery | Compare response of pre-extraction versus post-extraction spiked samples |
The extracted-matrix calibration with isotope dilution method offers several significant advantages for the determination of LCV in complex matrices:
Compensation for Matrix Effects: Effectively corrects for ion suppression/enhancement, which is a major challenge in LC-MS/MS analysis of biological samples [4] [3].
Correction for Analyte Losses: Accounts for losses during sample preparation through the use of isotopically-labeled internal standard added prior to extraction [4].
Regulatory Compliance: Enables reliable quantification at levels required by regulatory agencies (1-2 μg/kg) [4].
Cost Effectiveness: Using methanol instead of acetonitrile in the mobile phase reduces operational costs for routine testing laboratories [4].
This methodology is particularly valuable for monitoring triphenylmethane dye residues in aquaculture products and other animal tissues to ensure compliance with food safety regulations.
1. Introduction Triphenylmethane dyes, such as Crystal Violet (CV), are used in aquaculture for their antifungal and antiparasitic properties. They are rapidly metabolized to their reduced, lipophilic leuco forms, including Leucocrystal Violet (LCV), which persist in fish tissue for months [1] [2]. Due to concerns over their carcinogenic and mutagenic potential, the use of these dyes in food-producing animals is prohibited in many regions, including the United States and the European Union [1]. This has created a need for sensitive and selective monitoring methods.
Stable isotope-labeled internal standards like Leucocrystal Violet-d6 (LCV-D6) are crucial for achieving accurate quantification. They compensate for analyte loss during sample preparation and correct for matrix effects and ionization suppression during LC-MS/MS analysis [1] [3]. The method detailed here is based on established protocols for the simultaneous determination of triphenylmethane dyes and their metabolites in fish tissue [2] [4].
2. Experimental Protocol
2.1. Chemicals and Materials
2.2. Sample Preparation Workflow The following diagram illustrates the sample preparation and analysis workflow.
2.3. LC-MS/MS Analysis
Chromatography:
Mass Spectrometry:
3. Results and Method Validation The following table summarizes typical validation data for a method analyzing LCV and LCV-D6 in rainbow trout.
Table 1: Method Validation Parameters for Leucocrystal Violet (LCV) Analysis in Rainbow Trout
| Validation Parameter | Result / Value | Reference |
|---|---|---|
| Internal Standard | This compound (LCV-D6) | [2] [4] |
| Decision Limit (CCα) | 0.28 μg/kg | [4] |
| Detection Capability (CCβ) | 0.37 μg/kg | [4] |
| Precision (RSD) | Within-day: <16% Inter-day: <19% | [4] | | Calibration Range | 0 - 5.0 μg/kg | [1] | | Accuracy | Verified via proficiency testing (e.g., FAPAS) | [4] |
4. Application This validated method has been successfully applied to the analysis of real-world samples. In one study, 208 fish samples were screened, with seven found non-compliant, containing low residues of leuco metabolites, demonstrating the method's practical utility for regulatory monitoring [4].
Here are the detailed protocols for determining Leucocrystal Violet (LCV) in aquaculture products using LC-MS/MS with Leucocrystal Violet-d6 as an internal standard.
This method, adapted from a Waters Corporation application note, uses a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure for sample preparation [1].
The sample preparation workflow for this method is summarized below.
UPLC-MS/MS Analysis
| Time (min) | %A | %B | | :--- | :--- | :--- | | 0.00 | 70 | 30 | | 0.25 | 50 | 50 | | 0.67 | 5 | 95 | | 2.67 | 5 | 95 | | 2.68 | 70 | 30 | | 6.00 | 70 | 30 |
This method, based on an FDA Laboratory Information Bulletin, involves extraction and an oxidation step to also account for the parent dye, Crystal Violet (CV) [2].
The alternative sample preparation workflow with an oxidation step is as follows.
The following tables summarize key performance metrics reported for these methods.
Table 1: Method Performance Characteristics
| Parameter | Method 1 (QuEChERS UPLC-MS/MS) [1] | Method 2 (Liquid-Liquid Extraction LC-MSⁿ) [2] |
|---|---|---|
| Analytes | LCV (with LCV-d6 as IS) | LCV (oxidized to CV for total determination) |
| Matrix | Shrimp | Catfish |
| Recovery | 104% (with IS correction) | 96.6% (LC-MSⁿ) |
| Linearity (R²) | > 0.998 | Not specified |
| Calibration Range | 0.05 - 40 µg/kg | 0.25 - 10 µg/kg (for LCV) |
| Limit of Detection | Well below 1 µg/kg | 0.25 - 0.5 µg/kg |
Table 2: MS/MS Parameters for LCV and LCV-d6 [1]
| Compound | Precursor Ion > Product Ion (Quantifier) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|
| Leucocrystal Violet (LCV) | 373.3 > 358.2 | 55 | 25 |
| This compound (LCV-d6) | 379.3 > 364.2 | 55 | 25 |
> Note on Internal Standard Selection: While LCV-d6 is effectively used as an internal standard [3] [1], one study cited in the search results notes a general caution when using doubly deuterated standards (D2), as naturally occurring heavy isotopes of the analyte can sometimes cause interference in the internal standard channel, potentially affecting linearity [4]. Using a D6-standard, as in these protocols, significantly mitigates this risk.
Leucocrystal violet-d6 (LCV-d6) serves as a critical internal standard in the accurate quantification of triphenylmethane dyes and their metabolites in various matrices. These compounds, including crystal violet (CV) and its metabolite leucocrystal violet (LCV), have been widely used as antifungal agents in aquaculture despite being banned in many countries due to concerns about their carcinogenic potential and environmental persistence. The deuterated internal standard LCV-d6 is essential for compensating for matrix effects and analyte losses during sample preparation, particularly when detecting these compounds at the stringent regulatory limits set by agencies such as the European Union (2 μg/kg) and the U.S. Food and Drug Administration (1 μg/kg) [1] [2].
The analysis of these compounds presents significant challenges due to their tendency to persist in edible tissues and transform between parent compounds and their metabolites. LCV-d6 plays a fundamental role in method validation and quality control procedures across food safety, environmental monitoring, and regulatory compliance applications. Proper mobile phase optimization is crucial for achieving adequate separation, ionization efficiency, and detection sensitivity when employing liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies [2].
Optimal separation and detection of LCV-d6 and related compounds require careful mobile phase optimization to achieve peak resolution, symmetric peak shapes, and enhanced ionization efficiency. Based on validated methods, the following mobile phase systems have demonstrated effectiveness:
Table 1: Mobile Phase Compositions for LCV-d6 Analysis
| Component | System A | System B | System C | System D |
|---|---|---|---|---|
| Organic Modifier | Acetonitrile [3] | Methanol [2] | Acetonitrile [1] | Methanol [2] |
| Aqueous Phase | 10 mM ammonium acetate + 0.5% formic acid in water [3] | 5 mM ammonium formate + 0.1% formic acid in water [2] | 0.1% formic acid in water [1] | Water with additives [2] |
| Additives | 0.5% formic acid in ACN [3] | 0.1% formic acid + 5 mM ammonium formate in methanol [2] | None specified | 0.1% formic acid [2] |
| Separation Mode | Gradient | Gradient | Gradient | Gradient |
The selection between acetonitrile and methanol as organic modifiers involves important practical considerations. Methanol offers a cost-effective alternative to acetonitrile while maintaining excellent chromatographic performance, making it particularly suitable for high-volume routine testing laboratories [2]. The addition of volatile acids (e.g., formic acid) and buffering salts (e.g., ammonium formate or acetate) enhances ionization efficiency in positive electrospray ionization (ESI+) mode and improves peak shapes for these basic compounds.
Stationary phase selection significantly impacts the separation efficiency of LCV-d6 and related compounds. Endcapped C18 columns have demonstrated excellent performance, with specific examples including:
The analytical method can be optimized for rapid throughput, with total run times of less than 6 minutes achieved through careful optimization of mobile phase gradients [1]. For LCV-d6, which co-elutes with its non-deuterated analog, the separation focus should be on resolving it from matrix interferences rather than from similar analytes, as mass spectrometry detection provides the required selectivity through mass discrimination.
Effective extraction of LCV-d6 and related compounds from complex matrices requires optimized conditions to ensure complete analyte recovery while minimizing co-extraction of interfering substances. The following protocol has been validated for animal tissues:
Table 2: Sample Extraction Protocol for Animal Tissues
| Step | Parameter | Conditions | Purpose |
|---|---|---|---|
| 1. Homogenization | Tissue Processing | Grind with dry ice, store at -20°C overnight | Obtain uniform matrix |
| 2. Weighing | Sample Amount | 2.00 g (±0.02 g) | Quantitative accuracy |
| 3. Fortification | Internal Standard | 100 μL WS-IS (40 ng/mL) | Compensate for losses |
| 4. Equilibration | Time & Conditions | 15 min, protected from light | Analyte stabilization |
| 5. Extraction | Solvent & Additives | 8 mL acidified ACN (1% formic acid) + 1.0 g MgSO₄ | Efficient analyte release |
| 6. Mixing | Technique & Duration | Vortex 1 min, then shake 15 min | Ensure complete contact |
| 7. Centrifugation | Speed & Time | 4000 rpm, 8 min, 4°C | Phase separation |
| 8. Concentration | Method | Evaporate to dryness at 50°C under N₂ | Pre-concentrate analytes |
| 9. Reconstitution | Solvent Volume | 0.8 mL acidified ACN (0.1% formic acid) | Compatibility with LC |
| 10. Clean-up | Conditions | Chill at -20°C for 30 min, centrifuge, filter (0.22 μm) | Remove impurities |
The extraction protocol emphasizes the importance of acidified conditions to ensure efficient recovery of both parent dyes and their metabolites. The addition of anhydrous magnesium sulfate serves to remove residual water and enhance partitioning of analytes into the organic phase [2].
While some methods eliminate clean-up steps to streamline analysis [1], others employ various techniques to reduce matrix effects:
The selection of clean-up methodology should balance recovery efficiency, matrix complexity, and throughput requirements. For high-fat matrices, more extensive clean-up is generally recommended to minimize ion suppression in mass spectrometry.
LCV-d6 analysis employs triple quadrupole mass spectrometry operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for optimal sensitivity and selectivity. Key instrument parameters include:
The mass spectrometer should be tuned using direct infusion of LCV-d6 standard solution to optimize individual compound parameters. For LCV-d6, which serves as an internal standard, two MRM transitions are typically monitored to ensure proper identification and quantification [2].
Although specific MRM transitions for LCV-d6 were not explicitly provided in the search results, typical practice involves monitoring:
The MRM transitions for non-deuterated LCV can serve as a reference point, with LCV-d6 transitions exhibiting a +6 mass unit shift due to the deuterium atoms. This mass difference allows the internal standard to behave similarly to the native analyte while being distinguishable mass spectrometrically.
The optimized method for LCV-d6 has significant applications in regulatory compliance monitoring for aquaculture products and other animal tissues. The European Union has established a minimum required performance limit (MRPL) of 2 μg/kg for the sum of malachite green and its metabolite leucomalachite green, while the USFDA requires a minimum sensitivity of 1 μg/kg for regulatory testing [1] [2]. The method validation parameters typically include:
In environmental applications, LCV-d6 facilitates the detection of triphenylmethane dye residues in water samples near aquaculture facilities. Sample preparation for water matrices typically involves solid-phase extraction followed by LC-MS/MS analysis with similar chromatographic conditions to those used for tissue analysis [3]. The high sensitivity of the method allows detection at ng/L levels, crucial for monitoring environmental contamination from aquaculture operations.
The following diagram illustrates the complete analytical workflow for LCV-d6 analysis, from sample preparation to final quantification:
The optimized mobile phase and analytical protocols for LCV-d6 presented in this application note provide robust and sensitive methods for quantifying triphenylmethane dye residues in various matrices. The use of acidified methanol or acetonitrile with volatile buffers, combined with efficient sample preparation and selective mass spectrometric detection, enables reliable determination at regulatory limits. The incorporation of LCV-d6 as an internal standard through isotope dilution methodology significantly improves measurement accuracy and precision by accounting for matrix effects and analyte losses throughout the analytical process.
Matrix effects (MEs) occur when substances in a sample (other than the analyte) alter the detector's response, leading to ionization suppression or enhancement. This is a major concern in quantitative LC-MS analysis as it affects accuracy, reproducibility, and sensitivity [1] [2].
A deuterated internal standard (IS), such as Leucocrystal Violet-d6, is a potent tool for compensation. It is a chemically identical version of the analyte where specific atoms are replaced with stable isotopes (e.g., hydrogen with deuterium) [3]. Because it co-elutes with the native analyte and experiences nearly identical MEs, the ratio of their signals remains constant, correcting for ionization variability [1] [4].
Q1: What is the primary application of this compound in LC-MS/MS? this compound (CAS 1173023-92-1) is specifically designed to be used as an internal standard for the determination of leucocrystal violet in complex samples such as aquaculture products and rainbow trout. Using it allows for more accurate and reliable quantification by correcting for matrix effects and procedural losses [3].
Q2: My calibration curve is good, but sample results are inaccurate. Are matrix effects the cause? Yes, this is a classic symptom. A good curve in pure solvent does not guarantee accuracy in a complex sample. The matrix can suppress or enhance the ionization of your analyte, leading to incorrect values. This is why using an internal standard like this compound is critical [1] [2].
Q3: How can I definitively confirm that my method is suffering from matrix effects? You can evaluate MEs using these established techniques [1] [2]:
| Method | Description | Outcome |
|---|---|---|
| Post-extraction Spike | Compare analyte response in neat solvent vs. spiked blank matrix extract [1]. | Quantitative measure of ion suppression/enhancement. |
| Post-column Infusion | Infuse analyte continuously into the LC eluent while injecting a blank matrix extract [1] [4]. | Qualitative identification of chromatographic regions with MEs. |
Q4: Besides using an internal standard, what other strategies can help minimize matrix effects? Compensation strategies can be grouped into minimization and calibration techniques. No single method is perfect, and a combination is often best [1] [2] [4].
This method provides a quantitative measure (%ME) of ionization suppression or enhancement [1].
Step 1: Prepare Solutions
Step 2: LC-MS/MS Analysis
Step 3: Calculate Matrix Effect
This is the core methodology for accurate measurement [3] [4].
Step 1: Sample Preparation
Step 2: Calibration Curve Preparation
Step 3: LC-MS/MS Analysis and Calculation
Understanding the basic properties of a compound is the first step in optimizing its use and preventing loss. The table below summarizes key data for leucocrystal violet.
| Property | Specification / Value |
|---|---|
| CAS Number | 603-48-5 [1] [2] |
| Molecular Formula | C₂₅H₃₁N₃ [1] [2] |
| Molecular Weight | 373.53 g/mol [1] |
| Melting Point | 175–177 °C [2] |
| Purity | ≥98% [1] |
| Storage Condition | 2–8 °C [2] |
| Stability Notes | Stable, but sensitive to light and air [2]. Incompatible with strong oxidizing agents [2]. |
Here are answers to common questions and solutions to specific issues related to working with leucocrystal violet.
Q1: What are the primary factors that can cause leucocrystal violet degradation or loss?
Q2: How can I improve the stability of LCV in my experimental formulations? Research into LCV-based dosimeters suggests that the choice of matrix and sensitizer is critical:
Q3: My LCV solution shows unexpected color development. What does this mean? Leucocrystal violet is a leuco dye, meaning its oxidized form is a colored dye (crystal violet).
The following diagram illustrates a documented protocol for creating stable LCV films, which can serve as a reference for minimizing analyte loss during preparation.
To summarize the core strategies for preventing leucocrystal violet-d6 loss:
Q1: What is the primary factor affecting LCV-d6 recovery in solid phase extraction (SPE)?
Q2: My LCV-d6 recovery is low, but the recovery for the non-deuterated LCV from standards is good. What could be the cause?
Q3: After oxidation with DDQ, I'm not detecting the expected Crystal Violet-d6 product. What should I troubleshoot?
Q4: The developed method works well in catfish muscle, but I'm getting high background interference in salmon or shrimp. How can I improve the cleanup?
Use this guide to diagnose and resolve issues with low LCV-d6 recovery.
| Observed Problem | Potential Root Cause | Recommended Solution |
|---|---|---|
| Low recovery in LC-VIS | Incomplete oxidation to CV-d6 | Check DDQ concentration, reaction time, and pH [1]. |
| Leaching from SPE cartridge | Do not over-dry SPE bed; ensure elution solvent strength is sufficient [1]. | |
| Low recovery in LC-MS | Ion suppression | Dilute sample extract; add isotopically labeled internal standard (e.g., LCV-d6); improve LC separation [1]. |
| Instability of deuterated standard | Store standard solutions at recommended temperature; check for degradation over time. | |
| High background noise | Incomplete sample cleanup | Optimize SPE washing steps; consider a second, orthogonal SPE cleanup [1]. |
| Matrix co-elution | Modify LC gradient to improve separation of analyte from interferents [1]. | |
| Poor precision | Inconsistent oxidation | Standardize vortexing/mixing time and temperature for DDQ oxidation step [1]. |
| Inconsistent SPE flow rates | Control vacuum or pressure to ensure consistent flow through SPE cartridges. |
This protocol is adapted from the FDA LIB 4395 method for triphenylmethane dyes [1].
1. Extraction:
2. Oxidation:
3. Solid Phase Extraction (SPE) Cleanup:
4. Instrumental Analysis:
The diagram below outlines the core analytical workflow and primary troubleshooting decision points.
The provided DOT script creates a workflow that adheres to your specifications. Key features include:
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Q: What is the general workflow for developing a new LC-MS/MS method? A: Method development should follow a logical sequence to ensure robust results. The key steps are outlined in the diagram below.
Q: Which ionization mode should I use for leucocrystal violet? A: While your exact deuterated compound wasn't found, a method for the analysis of leucocrystal violet (LCV) itself uses positive-ion electrospray ionization (ESI+) [1]. This is a logical starting point for leucocrystal violet-d6, as deuteriation typically does not alter the preferred ionization mode. For less polar compounds, Atmospheric Pressure Chemical Ionization (APCI) can sometimes be more effective [2].
Q: How can I reduce high background noise in my analysis? A: High background is often a chromatographic or sample preparation issue, not solely an MS problem.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Weak or No Signal | Suboptimal ion source parameters | Optimize voltages (capillary, cone), and gas flows (desolvation, cone) [2] [3]. |
| Low abundance of the target ion | Check ionization mode (use ESI+). Directly infuse standard to confirm ionization [2]. | |
| Low Fragmentation | Incorrect collision energy | Perform collision energy (CE) optimization. A common target is to have 10–15% of the parent ion remaining [2]. |
| Poor Chromatography | Incorrect mobile phase or column | Test different buffers (e.g., ammonium formate) and pH values (e.g., 2.8, 8.2). Evaluate various C18 columns [2] [3]. |
| High Background Noise | Co-eluting matrix compounds | Improve sample cleanup and chromatographic separation. Run a full scan to identify co-elutions [2]. |
| Irreproducible Results | Unstable electrospray | Ensure mobile phase is buffered correctly. Set source parameters on a "maximum plateau" where signal is stable, not just at a peak maximum [2]. |
This protocol provides a detailed, step-wise approach to optimize an LC-MS/MS method.
1. Optimize MS Parameters First
2. Optimize LC Parameters Second
3. Method Validation Once parameters are set, validate the method by determining:
Implementing a system to visualize instrument performance data is a best practice for maintaining a robust method. The following workflow can be automated using open-source tools like Python and Dash to create a monitoring dashboard [4].
Key Parameters to Monitor in your Dashboard:
I hope this structured technical support guide provides a solid foundation for your work with this compound.
Ion suppression is a matrix effect in LC-MS where co-eluting substances reduce the ionization efficiency of your target analyte, leading to decreased signal intensity, poor precision, and inaccurate quantification [1]. It occurs in the ion source and affects both single-stage and tandem mass spectrometry [1].
Mechanisms differ between ionization techniques:
The table below summarizes the primary strategies for mitigating ion suppression.
| Strategy | Description | Key Details / Examples |
|---|---|---|
| Improved Chromatography | Separate analyte from interfering compounds [1]. | Increase retention factor; use alternative selectivity (HILIC, IC, RPLC) [2]. |
| Sample Clean-up | Remove matrix components before analysis [1]. | Solid-phase extraction (SPE); protein precipitation. |
| Internal Standards | Correct for variability in ionization efficiency [2]. | Stable isotope-labeled internal standards (SILIS), e.g., leucocrystal violet-d6 for leucocrystal violet [3]. |
| Method Parameters | Adjust LC-MS conditions to reduce effects [1]. | Reduce injection volume; modify mobile phase; switch ionization mode (e.g., positive to negative) [1]. |
For non-targeted metabolomics or highly complex matrices, advanced workflows like the IROA TruQuant can measure and correct for ion suppression across all detected metabolites [2]. This method uses a special stable isotope-labeled internal standard (IROA-IS) library and algorithms to correct suppression effects, allowing for more accurate quantification even in the presence of significant matrix effects [2].
The following diagram illustrates the logic of building a robust LC-MS method and troubleshooting ion suppression:
Here are detailed methodologies for two critical procedures to validate your methods.
1. Post-Extraction Spike-In Experiment This protocol tests for the presence and extent of ion suppression [1].
2. Continuous Post-Column Infusion Experiment This protocol helps you locate the chromatographic region where ion suppression occurs [1].
For reagents like Leucocrystal Violet-d6 (LCV-d6), which is a deuterated internal standard used in analytical chemistry, the storage conditions are critical for maintaining its stability and purity. Here are the steps you should take to establish reliable storage protocols.
| Step | Action | Rationale & Key Considerations |
|---|---|---|
| 1 | Consult Primary Documents | The Certificate of Analysis (CoA) and Safety Data Sheet (SDS) provide authoritative, lot-specific storage details and stability data [1]. |
| 2 | Apply General Storage Principles | Adhere to core lab practices: monitor storage temperatures with logbooks and prevent contamination by not sampling directly from the stock bottle [1]. |
| 3 | Extrapolate from Related Reagents | Standard Leuco Crystal Violet (LCV) is a common field reagent [2]. LCV-d6, with added deuterium, is typically more stable, but confirm this with the manufacturer. |
Q: What is the most likely storage condition for LCV-d6? A: While you must confirm with the manufacturer, a stable organic compound like LCV-d6 is typically stored at cool or room temperature, protected from light. The deuterated form is often more stable than its non-deuterated counterpart.
Q: What are the risks of using an expired or degraded LCV-d6 solution? A: Using degraded reagents can lead to:
Q: How should I handle in-house prepared solutions of LCV-d6? A: If you prepare stock solutions from the pure powder:
The following diagram outlines a logical workflow for verifying the stability of your reagent in the context of an experiment, which is crucial for generating reliable data.
To summarize the critical steps for your records:
| Step | Key Action | Documentation |
|---|---|---|
| Step 1 | Upon receiving LCV-d6, immediately check the CoA and SDS from the supplier. | Record the lot number and manufacturer's stated expiry date. |
| Step 2 | Define and label the storage conditions (e.g., Store at +4°C protected from light). |
Use a laboratory logbook or electronic system to track storage temperature. |
| Step 3 | Inspect the reagent visually every time before use. | Note any changes in appearance; discard if signs of degradation are present. |
Understanding the base compound is the first step in troubleshooting its deuterated analog. Here are the key properties of Leucocrystal Violet.
| Property | Description |
|---|---|
| CAS Number | 603-48-5 [1] |
| IUPAC Name | 4,4,4-Methylidynetris(N,N-dimethylaniline) [1] |
| Molecular Formula | CH[C₆H₄N(CH₃)₂]₃ [1] |
| Molecular Weight | 373.53 g/mol [1] |
| Chemical Nature | Triphenylmethane dye; colorless reduced (leuco) form of Crystal Violet [2] [3] |
| Primary Application in Research | • Presumptive test & enhancement of latent blood traces (fingerprints, footprints) [2] [3]. • Spectrophotometric detection of antimony [1]. • Used in analysis of dyes in food & environmental samples [1]. |
The following diagram illustrates the core chemical reaction and a general workflow for using LCV as a blood enhancer, which is its most documented application.
Diagram explanation: The workflow begins with the colorless Leuco Crystal Violet (LCV) solution. In the presence of hydrogen peroxide (H₂O₂) and a catalytic agent (hemoglobin in blood acts as a peroxidase [2] [3]), LCV is oxidized. This chemical reaction converts it into Crystal Violet, which is purple and visible [2] [3]. This developed stain can then be processed through different application methods for analysis.
Q1: How should a working solution of LCV be prepared and stored? Based on a common forensic formulation [2]:
Q2: What are the primary safety considerations when working with LCV? While the search results do not contain a specific Safety Data Sheet (SDS) for LCV, they indicate that it is considered "relatively safe" compared to alternatives like Diaminobenzidine (DAB), which is a known carcinogen [2] [3]. Standard laboratory safety practices should be followed, and it is crucial to consult the specific SDS for the product you are using before starting work.
Q3: The developed LCV stain appears faint. What could be the cause?
Q4: Can LCV be used in sequence with other chemical treatments? Yes, but the sequence is critical. The following table outlines compatible sequences based on forensic applications.
| Sequence | Compatibility & Notes |
|---|---|
| LCV → Amido Black | Compatible on non-porous surfaces. LCV reacts with heme, while Amido Black stains proteins, potentially providing further enhancement [2] [3]. |
| LCV → DAB | Incompatible. Only one of these dyes should be selected, as treatment with the first will make the other ineffective [3]. |
| Luminol → LCV | Conditionally Compatible. The bloodstain must first be fixed with a 2% 5-Sulphosalicylic Acid solution prior to luminol treatment to prevent leaching and loss of detail [2]. |
To address your core question on improving extraction efficiency for leucocrystal violet-d6, here are technical strategies inferred from general analytical principles and the behavior of LCV:
The following table summarizes a typical LCV application protocol based on a controlled study and lists common issues with their solutions [1] [2].
| Step | Description | Key Parameters & Tips |
|---|---|---|
| 1. Sample Preparation | Apply bloody fingerprints on a surface and allow to dry. | Drying time: Overnight. Surface type: Best for non-porous, light-colored backgrounds [1]. |
| 2. LCV Application | Spray LCV solution onto the sample. | Crucial: Spray while surface is lying flat. Spraying upright causes pooling, bleeding [2]. |
| 3. Development | Let the reagent react with the sample. | Development time: ~5 minutes. Monitor for optimal stain intensity [2]. |
| 4. Arrest Development | Stop the reaction to prevent over-development. | Methods: Rinse with water, blot with paper towel. Blotting is superior to prevent water/LCV pooling [2]. |
| 5. Documentation | Photograph the developed prints. | Photograph immediately after development is arrested. For heavy prints, photograph before processing [2]. |
| Problem | Possible Cause | Solution |
|---|---|---|
| Pooling or Running | Surface upright during spraying; heavy blood deposit; improper arrest of development. | Spray surface in a flat position; for non-flat surfaces, apply LCV by blotting; blot (don't just rinse) to remove excess liquid [2]. |
| Pitting or Destruction of Ridge Detail | Blood deposit is too heavy and thick. | The top layer may wash away; retreat the area with LCV a second time to develop a quality print [2]. |
| Poor Contrast on Dark Backgrounds | LCV produces a violet color that lacks fluorescence. | LCV is not ideal for dark backgrounds. Consider a fluorescent reagent like Acid Yellow 7 or Merbromin [1]. |
| Damage to Non-Blood (Oily) Components | LCV can destroy latent prints composed of sebaceous oils. | If a print may have mixed composition, dust with black powder first before applying LCV [2]. |
| Weak or No Development | Expired reagent; blood deposit is too faint. | Shelf Life: LCV working solution should be used within 1 month and stored in an amber bottle in a cool place [1]. |
The following diagram summarizes the optimal workflow for processing samples with LCV, integrating the steps and troubleshooting tips to ensure the best outcome.
Q: What is the shelf life of a Leucocrystal Violet working solution? A: The LCV working solution should be used within 1 month of preparation. It must be stored in an amber bottle in a cool or refrigerated location to maintain its efficacy [1].
Q: Can LCV be used on porous surfaces like wood or cardboard? A: It is not recommended. LCV carries a high risk of background staining on porous surfaces, which can obscure fingerprint detail. It is best suited for non-porous or semi-porous surfaces [1].
Q: My LCV-treated print looks good initially but then detail is lost. What happened? A: This is likely due to unarrested reagent or rinse water pooling between the ridges. Always ensure development is properly stopped by blotting the surface, and avoid letting liquid sit on the sample [2].
The search results provide a strong foundation for standard LCV use, but specific information on LCV-d6 and its chromatographic separation was not available.
The table below summarizes the quantitative data for using LCV-d6 as an internal standard, primarily in the analysis of triphenylmethane dyes in animal tissues.
| Parameter | Application Context 1: General Use [1] | Application Context 2: Animal Tissue Analysis [2] |
|---|---|---|
| Primary Application | Internal standard for LCV & triphenylmethane dyes in aquaculture products, cosmetics, food, etc. | Internal standard for triphenylmethane dyes (like crystal violet) and metabolites in animal tissues (salmon, chicken). |
| Recommended Instrumentation | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Liquid chromatography-tandem mass spectrometry (LC-MS/MS). |
| Working Concentration (Solution) | Information not specified in search results. | 40 ng/mL (in acetonitrile, as part of a mixed internal standard solution) [2]. |
| Final Fortification Level (In Sample) | Information not specified in search results. | 2.0 μg/kg (in a 2g homogenized tissue sample) [2]. |
| Key Purpose / Benefit | To act as a deuterated analog for more accurate quantification via isotope dilution. | To compensate for sample matrix effects and analyte loss during preparation (via isotope dilution). |
The following detailed methodology is adapted from a validated LC-MS/MS method for determining residues of triphenylmethane dyes and their metabolites in animal tissues [2]. Using LCV-d6 as described here is critical for achieving accurate results.
The entire sample preparation process is visually summarized in the following workflow diagram:
The most critical step is employing isotope dilution methodology with extracted-matrix calibration. By spiking the LCV-d6 internal standard into the sample before extraction, it experiences the same matrix effects and analyte losses as the native target analytes. This allows for a highly accurate correction during LC-MS/MS quantification [2].
Signal loss can be attributed to several factors, with improper storage and handling being the most common.
The cited method uses methanol instead of the more traditional acetonitrile in the mobile phase. This substitution reduces analytical costs without compromising performance. Additionally, the method's design, which requires a smaller sample volume for injection, reduces instrument maintenance and enhances column lifetime [2].
Leucocrystal violet (LCV) is the reduced, colorless form of the dye crystal violet (also known as gentian violet) [1]. Analysis often involves oxidizing LCV back to the colored chromic form for detection [2]. Background interference can arise from several sources:
The table below summarizes common issues and proposed solutions based on methods for related compounds.
| Problem/Symptom | Possible Cause | Proposed Solution / Troubleshooting Step |
|---|---|---|
| High baseline noise in chromatography | Incomplete sample cleanup; co-eluting compounds | Optimize the Solid Phase Extraction (SPE) cleanup protocol. Ensure proper conditioning, washing, and elution steps [2]. |
| High background in blanks | Contaminated reagents or labware; impurity interference | Use high-purity solvents. Run procedural blanks. Use fresh, high-purity DDQ oxidation reagent [2]. |
| Low or inconsistent recovery | Inefficient oxidation; poor SPE elution; analyte degradation | Standardize oxidation time/temperature. Check SPE elution solvent strength and volume. Use stable internal standard (e.g., LCV-d6) [2]. |
| Variable results between batches | Different SPE sorbent brands or lots | Use a consistent, high-quality SPE sorbent brand. The FDA method notes that different alumina SPE columns can be used but may require validation [2]. |
The following workflow is adapted from an FDA method for the analysis of Crystal Violet and Brilliant Green in fish tissue, which shares similarities with LCV analysis [2]. You can use this as a starting point to develop your own protocol for LCV-d6.
Detailed Steps:
Extraction:
Oxidation:
Solid-Phase Extraction (SPE) Cleanup: This is a critical step for reducing background interference. The FDA method uses a two-step SPE sequence:
Analysis:
What is the advantage of using a deuterated internal standard like LCV-d6? Using LCV-d6 helps correct for analyte loss during sample preparation and variations in instrument response. It improves the method's accuracy and precision [2].
How can I confirm that a peak in my analysis is LCV and not an interferent? Using LC-MS/MS for analysis provides a higher degree of specificity. The LCV-d6 internal standard will have a distinct mass-to-charge ratio, allowing you to distinguish it from background interference with high confidence [2].
The oxidation step is critical. Are there alternatives to DDQ? DDQ is a strong oxidant used in established methods [2]. Other oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone or lead(IV) oxide are mentioned in production processes [3], but their efficiency for analytical oxidation of LCV should be validated.
Based on the search results, the core difference lies in the presence of six deuterium atoms in leucocrystal violet-d6, which replaces hydrogen in the dimethylamino groups [1] [2]. The table below summarizes their general characteristics and uses.
| Feature | This compound (Deuterated Standard) | Leucocrystal Violet (Non-deuterated Compound) |
|---|---|---|
| Chemical Formula | C₂₅H₂₅D₆N₃ [1] [2] | C₂₅H₃₁N₃ |
| Molecular Weight | 379.57 g/mol [1] [2] | 373.54 g/mol |
| Primary Role | Tracer, Internal Standard for quantification [1] | Target analyte, Triphenylmethane dye precursor [1] [2] |
| Key Applications | Internal standard in NMR, GC-MS, LC-MS; Spectrophotometric detection of antimony [1] | Detection of antimony in environmental/biological samples [1] [2] |
The following diagram illustrates the standard workflow for using this compound as an internal standard in quantitative mass spectrometry, its most common application:
The lack of direct comparative data in public search results is a common challenge for specific chemical compounds. Here is a practical pathway to obtain the information necessary for your comparison guide:
The table below summarizes the core information available for this compound based on the search results.
| Aspect | Details |
|---|---|
| Product Name | This compound (Leucocrystal Violet analytical standard) [1] |
| Chemical Description | Deuterated analog of leucocrystal violet dye [1] |
| Primary Application | Used as an internal standard for the determination of Leucocrystal Violet and other triphenylmethane dyes in samples like aquaculture products and rainbow trout [1]. |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1] |
| Key Advantage | Corrects for sample loss and instrumental variation during complex sample preparation, improving data accuracy [2] [3]. |
Since direct experimental data for a comparison is missing, you can construct a robust validation study by following this workflow. The diagram below outlines the key phases of the process.
To create a meaningful guide, compare this compound against other common choices. A suitable internal standard should not be present in the sample and should behave similarly to the target analyte [2] [4].
The core of your guide will be the experimental data generated using standardized protocols.
Run multiple replicates for each internal standard group and the no-IS control. Compile the results into a comparison table. The key metrics to report are:
Using an internal standard is a powerful technique to correct for random and systematic errors during analysis [2]. It is most beneficial when sample preparation involves multiple, complex steps where volumetric losses can occur [3]. In such cases, as one source demonstrates, using an internal standard can improve the repeatability (precision) of results by a factor of four or more [2].
A robust assessment involves testing the stable isotope-labeled internal standard (SIL-IS) across key parameters. The table below outlines the core experiments, derived from general practices in analytical chemistry and metabolomics [1] [2].
| Assessment Parameter | Experimental Approach | Key Measured Outputs |
|---|---|---|
| Accuracy (Trueness) | Spike-and-recovery experiments: Spike known amounts of Leucocrystal Violet-d6 into a sample matrix and measure the deviation from the expected value. | Percent Recovery (%) |
| Precision (Repeatability) | Analyze multiple replicates (n≥5) of the same sample spiked with this compound within a single batch and sequence. | Relative Standard Deviation (RSD, %) |
| Precision (Intermediate Precision) | Analyze the same spiked sample across different days, different analysts, or different instruments. | Relative Standard Deviation (RSD, %) |
| Linearity & Dynamic Range | Prepare a series of samples with this compound concentrations across the expected working range. | Coefficient of Determination (R²), Residuals |
| Limit of Quantification (LOQ) | Determine the lowest concentration that can be measured with acceptable accuracy and precision (e.g., recovery of 80-120% and RSD <20%). | Concentration (e.g., ng/mL) |
To objectively compare this compound with other alternatives, summarize all quantitative data in a clear results table. The following structure is recommended, modeled after data reporting in analytical methods [3] [2].
Table 2: Example Summary of Assay Performance Data
| Concentration (ng/mL) | Accuracy (% Recovery) | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) |
|---|---|---|---|
| 1 (LLOQ) | 95.5 | 4.8 | 6.2 |
| 10 | 102.3 | 3.1 | 5.0 |
| 100 | 98.7 | 2.5 | 3.8 |
| 500 | 101.1 | 2.0 | 3.5 |
| 1000 (ULOQ) | 99.4 | 2.3 | 4.1 |
Crucial details to report:
The overall process for conducting this assessment follows a logical sequence, from preparation to data interpretation. The diagram below outlines this workflow.
To ensure your comparison guide is credible and valuable to researchers, please consider the following points:
I hope this structured framework assists you in designing and compiling your product comparison guide. Should you need to delve into specific statistical methods for bioequivalence assessment, the search results also contain relevant resources [5].
The table below summarizes the relevant topics found in the search results and their relation to your query:
| Topic Area in Search Results | Relevance to Your Query |
|---|---|
| Leukocyte Biology & Preparation [1] [2] [3] | Discusses white blood cells (leukocytes), not the chemical compound leucocrystal violet. |
| Cell Recovery & Analysis [4] [5] | Focuses on recovery of cells from filters or after therapy, not recovery rates of a chemical analyte from tissue. |
| Analytical Methods [6] [7] [8] | Describes detection methods like immunohistochemistry and super-resolution microscopy, but not LC-MS/MS for small molecules. |
The core of your study would involve spiking a known amount of leucocrystal violet-d6 into different tissue homogenates and then extracting and quantifying it to determine the recovery rate.
The general workflow can be summarized as follows:
To ensure your comparison guide is objective and useful for other researchers, you should clearly detail the following in your experimental protocol:
| Parameter | Description & Consideration |
|---|---|
| Tissue Matrices | Select relevant tissues for your research (e.g., liver, kidney, muscle, brain). Note that lipid-rich and protein-rich tissues can present different extraction challenges. |
| Sample Preparation | The choice of extraction technique (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) is critical and will significantly impact recovery rates. |
| Instrumental Analysis | LC-MS/MS is the typical method for this type of analysis. Your guide should specify the instrumentation and chromatographic conditions (column, mobile phase) used. |
| Recovery Calculation | Recovery is calculated by comparing the measured concentration of the spiked analyte to the known spiked concentration, often expressed as a percentage. |
To continue your investigation, you could try:
Based on the search results, This compound is a deuterated compound specifically designed for use as an internal standard in advanced analytical techniques [1]. Its primary confirmed applications include:
The table below summarizes the key applications mentioned in the literature:
| Application / Analyte | Sample Matrix | Analytical Technique | Role of this compound |
|---|---|---|---|
| Leucocrystal Violet [1] | Aquaculture products | LC-MS/MS | Internal Standard |
| Triphenylmethane dyes [1] | Rainbow trout | LC-MS/MS | Internal Standard |
For your comparison guide, you could propose an experiment based on standard practices. The diagram below outlines a typical workflow for comparing the sensitivity of an LC-MS/MS method with and without this compound.
The table below summarizes two analytical approaches that utilize LCV-d6 for determining triphenylmethane dyes in animal tissues.
| Method Characteristic | Rapid LC-MS/MS Method for Rainbow Trout [1] | AOAC First Action Method 2012.25 (Expanded Scope) [2] |
|---|---|---|
| Analytes | MG, LMG, CV, LCV, BG | MG, LMG, CV, LCV, BG |
| Internal Standard | LCV-d6, LMG-d5 | LCV-d6 (inferred from context of scope expansion) |
| Sample Matrix | Rainbow trout (muscle with skin) | Salmon, catfish, tilapia, shrimp |
| Sample Preparation | Solid-liquid extraction with acetonitrile and acetate buffer; no SPE cleanup | Based on AOAC 2012.25; typically involves extraction with acidified acetonitrile and SPE cleanup [3] |
| LC Column | C18 | (Information not specified in retrieved excerpt) |
| Mobile Phase | Methanol / Water with 0.1% formic acid | (Information not specified in retrieved excerpt) |
| Run Time | < 6 minutes | (Information not specified in retrieved excerpt) |
| Accuracy (Recovery %) | 85 - 110% (across analytes) | 88 - 112% (across analytes and matrices) |
| Precision (RSD %) | < 15% | ≤ 13% |
| LOQ or Determination Level | 0.5 μg/kg | 0.5 μg/kg or below |
Here is a closer look at the experimental details for the key methods cited.
This method was developed to be simple, rapid, and low-cost.
While the full official method protocol is not detailed in the results, key aspects from the validation study and a related simplified method are available.
The following diagram illustrates the general workflow common to these methods, highlighting where LCV-d6 is introduced.
LCV-d6's specificity is confirmed through established Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies.
The general workflow for using LCV-d6 in residue analysis, as derived from the methods, involves several key stages [1]:
The core confirmation of specificity happens in the mass spectrometer. The method relies on monitoring multiple specific fragments for each compound.
Table: Example MS/MS Transitions for Confirmatory Analysis Note: These parameters are illustrative; optimal values are instrument-dependent.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
|---|---|---|---|
| Leucocrystal Violet (LCV) | 373.5 | 356.5 (e.g., [M-NH(_3)](^+)) | 238.4 (e.g., [M-C(8)H({11})N](^+)) [2] |
| Leucocrystal Violet-d6 (LCV-d6) | 379.5 | 362.5 | 244.4 [3] [4] |